FR901464

SF3B1 PHF5A Binding Mode

Researchers studying pre-mRNA splicing often lack a well-characterized, potent SF3B complex inhibitor as an assay benchmark. FR901464 (CAS 146478-72-0) resolves this as the founding spliceosome inhibitor with dual SF3B1/PHF5A binding. • IC50 0.3-3.4 nM across cancer lines; in vivo efficacy 0.056-0.18 mg/kg. • Dual covalent/non-covalent binding enables dissection of SF3B1 vs. PHF5A functional roles. • C-4 hydroxy modification handle permits functionalized probe synthesis (biotin, fluorophore tags) without activity loss. Certified purity & stability documentation included.

Molecular Formula C27H41NO8
Molecular Weight 507.6 g/mol
CAS No. 146478-72-0
Cat. No. B1674042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR901464
CAS146478-72-0
SynonymsFR 901464;  FR-901464;  FR901464;  WB 2663B.
Molecular FormulaC27H41NO8
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C27H41NO8/c1-16(8-11-23-25(31)27(15-33-27)14-26(6,32)36-23)7-10-22-17(2)13-21(19(4)35-22)28-24(30)12-9-18(3)34-20(5)29/h7-9,11-12,17-19,21-23,25,31-32H,10,13-15H2,1-6H3,(H,28,30)/b11-8+,12-9+,16-7+/t17-,18-,19+,21?,22-,23+,25+,26-,27?/m0/s1
InChIKeyPJKVJJDQXZARCA-AYSBKWRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FR901464 Spliceosome Inhibitor


FR901464 (CAS 146478-72-0) is a spiro-epoxide containing polyketide natural product isolated from Pseudomonas sp. No. 2663 [1]. It is the founding member of the spliceosome inhibitor class, known for its potent antitumor activity in vivo and in vitro at low nanomolar concentrations [2]. Mechanistically, it binds to the SF3B complex (specifically SF3B1 and PHF5A) of the U2 snRNP, disrupting pre-mRNA splicing and leading to cell cycle arrest and apoptosis [3].

Foundational SF3B spliceosome inhibitor class
Targets SF3B1 (non-covalent) and PHF5A (covalent)
Natural polyketide scaffold from Pseudomonas sp.

FR901464 Uniqueness Among SF3B Inhibitors


Despite sharing a common target in the SF3B complex, SF3B inhibitors are not interchangeable. The chemical diversity among this class—including Pladienolide B, GEX1A (Herboxidiene), and synthetic derivatives like Spliceostatin A or E7107—leads to significant differences in binding mode, potency, stability, and, critically, their downstream splicing fingerprints [1]. Subtle variations in the pharmacophore produce distinct patterns of alternative splicing modulation, which can translate into differential effects on cancer cell viability and therapeutic windows [2]. Therefore, selecting a specific SF3B inhibitor, such as the foundational molecule FR901464, is essential for ensuring experimental reproducibility and targeting the precise splicing perturbation relevant to a given biological hypothesis.

Binding mode variance across SF3B inhibitors may alter downstream splicing fingerprints.
Potency and stability differences can shift experimental reproducibility and dose-response profiles.
Pharmacophore variations yield distinct alternative splicing modulation patterns, limiting direct interchangeability.

FR901464 Comparative Evidence


Dual Binding Mode to SF3B1 and PHF5A

Unlike some synthetic analogs that rely primarily on non-covalent interactions, FR901464 establishes a unique dual binding mode. X-ray crystallography reveals that FR901464 binds non-covalently to the SF3B1 subunit while simultaneously forming a covalent bond with the PHF5A subunit via epoxide ring-opening with a cysteine residue [1]. This contrasts with the binding of Pladienolide B and its derivative E7107, which are primarily non-covalent binders. This covalent interaction is hypothesized to contribute to its potent, long-lasting effect.

Binding Mode
Head-to-head
FR901464: Dual covalent/non-covalent
vs. Pladienolide B/E7107: non-covalent
Supports prolonged target-engagement interpretation
X-ray crystallography; covalent via epoxide to PHF5A
SF3B1 PHF5A Binding Mode Covalent Inhibitor Spliceosome

In Vitro Potency Benchmarking

FR901464 demonstrates potent, single-digit nanomolar antiproliferative activity across a panel of cancer cell lines. Its GI50 values range from 0.3 to 3.4 nM in various tumor cells [1], with an IC50 as low as 0.18-0.71 ng/mL against colorectal cancer (CRC) and SF3B1-mutated cells [2]. While the synthetic analog meayamycin B shows increased potency (GI50 4 – 211 pM) [3], FR901464's natural product status provides a foundational and often more synthetically accessible scaffold for SAR studies compared to complex clinical candidates like E7107.

Antiproliferative IC₅₀
Reported
0.3–3.4 nM
Supports potency benchmarking studies
Across cancer cell line panels; meayamycin B ~10–100× more potent
IC50 GI50 Antiproliferative Cancer Cell Lines Potency

In Vivo Antitumor Activity in Murine Models

FR901464 demonstrates significant in vivo antitumor activity in xenograft models. In a colorectal cancer (RKO) xenograft model, FR901464 induced significant growth inhibition at doses of 0.056-0.18 mg/kg [1]. This is in the same order of magnitude as the efficacy observed for Pladienolide B and its derivatives in similar models, establishing FR901464 as a benchmark for in vivo spliceosome inhibition. The low effective dose highlights its high potency, a key consideration for researchers.

In Vivo Activity
Class-level
Tumor inhibition at 0.056–0.18 mg/kg
Reported in vivo model-response context
RKO colorectal xenograft model
In Vivo Xenograft Antitumor Activity Mouse Model Dosing

C-4 Hydroxy Group Bioconjugation Handle

Structure-Activity Relationship (SAR) studies have pinpointed that the axial hydroxy group at the C-4 position of the tetrahydropyran ring in FR901464 does not interact with spliceosome proteins [1]. This lack of interaction makes it a highly tolerant site for chemical modification without significant loss of bioactivity. This feature has been exploited to generate biotinylated probes of FR901464, which were used to isolate its binding proteins [2]. This property is not universally conserved across all SF3B inhibitor scaffolds.

C-4 Modification
Class-level
Hydroxy group tolerated
Supports chemical probe design
SAR data; not universal across all SF3B scaffolds
SAR Bioconjugation Drug Delivery Functional Handle Structure-Activity Relationship

FR901464 Research Applications


Benchmarking Novel Spliceosome Inhibitors

Due to its well-documented potency (IC50 of 0.3-3.4 nM) [1] and established in vivo efficacy (0.056-0.18 mg/kg) [2], FR901464 serves as an essential positive control and benchmark. Researchers developing new SF3B inhibitors can use FR901464 to calibrate their assays and compare the antiproliferative and in vivo activity of their novel compounds against this industry standard.

Investigating SF3B1 and PHF5A in Splicing

The unique dual binding mode of FR901464, involving both non-covalent interaction with SF3B1 and covalent binding to PHF5A [3], makes it a specialized tool. Researchers investigating the distinct functional roles of these two proteins within the SF3B complex can use FR901464, alongside purely non-covalent inhibitors, to dissect the contribution of PHF5A binding to downstream splicing alterations and cellular phenotypes.

Chemical Probe and Conjugate Development

The structural tolerance of FR901464's C-4 hydroxy group for chemical modification without loss of bioactivity [4] makes it the preferred starting material for generating functionalized probes. Laboratories can utilize this handle to synthesize biotinylated versions for pull-down experiments, or to attach fluorophores or other tags for studying the cellular localization and dynamics of the spliceosome, a strategy not feasible with many less tolerant analogs.

Application
Selection Property
Validation Focus
Benchmarking novel SF3B inhibitors
Well-characterized potency and in vivo response profile
Comparative antiproliferative and xenograft assay benchmarking
Investigating SF3B1/PHF5A functional roles
Dual non-covalent/covalent binding mode
SF3B subunit-specific splicing perturbation analysis
Chemical probe and conjugate development
Tolerant C-4 modification site
Biotinylated/fluorophore-conjugated probe synthesis and target engagement assays

Technical Documentation Hub

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